2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile
CAS No.: 303985-50-4
Cat. No.: VC5901598
Molecular Formula: C32H28N2S
Molecular Weight: 472.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303985-50-4 |
|---|---|
| Molecular Formula | C32H28N2S |
| Molecular Weight | 472.65 |
| IUPAC Name | 4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-[(4-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C32H28N2S/c1-23-4-10-26(11-5-23)16-18-29-20-30(19-17-27-12-6-24(2)7-13-27)34-32(31(29)21-33)35-22-28-14-8-25(3)9-15-28/h4-20H,22H2,1-3H3/b18-16-,19-17+ |
| Standard InChI Key | BKXMVIDMLNPOEG-JQNBNMKOSA-N |
| SMILES | CC1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C=CC3=CC=C(C=C3)C)C=CC4=CC=C(C=C4)C)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a central pyridine ring substituted at positions 2, 4, and 6. Position 2 hosts a 4-methylbenzylsulfanyl group (), while positions 4 and 6 are occupied by 4-methylstyryl groups (). The stereochemistry of the styryl groups is defined as at position 4 and at position 6, as indicated by the IUPAC name . The nitrile group at position 3 introduces electron-withdrawing character, influencing the compound’s electronic properties and reactivity.
Spectral and Physical Data
Key spectral identifiers include:
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InChIKey:
BKXMVIDMLNPOEG-JQNBNMKOSA-N -
SMILES:
CC1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C=CC3=CC=C(C=C3)C)C=CC4=CC=C(C=C4)C)C#N
Experimental data on solubility, melting point, and stability remain unreported, though the presence of hydrophobic aromatic groups suggests limited aqueous solubility. Theoretical calculations predict a molar extinction coefficient in the UV-visible range due to extended conjugation.
Table 1: Comparative Properties of Nicotinonitrile Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-[(2-Methylbenzyl)sulfanyl]-... | 472.65 | 2-Methylbenzylsulfanyl | |
| 2-[(4-Chlorobenzyl)sulfanyl]-... | 493.06 | 4-Chlorobenzylsulfanyl | |
| 2-{[4-(Tert-butyl)benzyl]sulfanyl}-... | 514.72 | 4-(Tert-butyl)benzylsulfanyl |
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis of 2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile involves three primary stages:
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Formation of the Nicotinonitrile Core: A pyridine ring is constructed via cyclization reactions, such as the Hantzsch pyridine synthesis, followed by nitrile group introduction.
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Styryl Group Attachment: The 4-methylstyryl groups are installed via palladium-catalyzed cross-coupling reactions. The Heck reaction, employing and a phosphine ligand, is favored for its regioselectivity and tolerance of electron-deficient pyridine systems.
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Sulfanyl Group Incorporation: A nucleophilic substitution reaction between a pyridine-thiol intermediate and 4-methylbenzyl bromide introduces the sulfanyl moiety. Alternative methods include thiol-ene click chemistry under radical initiation .
Process Considerations
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Yield Optimization: Reported yields for analogous compounds range from 35% to 62%, depending on purification methods (e.g., column chromatography vs. recrystallization).
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Stereochemical Control: The configuration of styryl groups is influenced by reaction temperature and catalyst choice. Higher temperatures () favor thermodynamically stable -isomers .
Comparative Analysis with Structural Analogs
Electronic Effects of Substituents
Replacing the 4-methylbenzyl group with a 4-chlorobenzyl group (CAS 303985-42-4) increases molecular polarity ( reduced by 0.8 units) but may compromise OLED performance due to charge trapping . Conversely, the tert-butyl analog (CAS N/A) exhibits enhanced solubility in nonpolar solvents () but reduced thermal stability ( vs. 240°C for the methyl derivative).
Biological Activity Trends
Future Research Directions
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Empirical Validation of Electronic Properties: Ultrafast spectroscopy and cyclic voltammetry to quantify charge carrier mobility and HOMO-LUMO levels.
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Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize kinase inhibition or antimicrobial efficacy.
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Scale-Up Synthesis: Development of continuous-flow methodologies to improve yield and reduce palladium catalyst loading.
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